N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide
Description
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide is a hybrid molecule combining a benzimidazole core linked to a furan carboxamide moiety via a methylene bridge. The benzimidazole scaffold is known for its versatility in medicinal chemistry, often contributing to interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C20H17N3O2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c24-20(18-11-6-12-25-18)21-13-19-22-16-9-4-5-10-17(16)23(19)14-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,21,24) |
InChI Key |
RDZSKIBYWCOCIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
N1-Benzylation of Benzimidazole
Introducing the benzyl group at the N1 position requires alkylation of 2-chloromethyl-1H-benzimidazole with benzyl chloride or bromide. In a representative procedure, 2-chloromethyl-1H-benzimidazole (1.665 g, 0.01 mol) is reacted with benzyl chloride (1.26 g, 0.01 mol) in dimethylformamide (DMF) containing potassium carbonate (2.76 g, 0.02 mol) and a catalytic amount of potassium iodide. The mixture is refluxed for 16 hours, yielding 1-benzyl-2-chloromethyl-1H-benzimidazole. Purification via recrystallization from diethyl ether achieves >85% purity.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Catalyst | KI |
| Temperature | Reflux (~150°C) |
| Time | 16 hours |
Amidation with Furan-2-Carboxylic Acid
The chloromethyl group at the C2 position of the benzimidazole undergoes nucleophilic substitution with furan-2-carboxamide. Two primary approaches are documented: classical coupling and microwave-assisted synthesis.
Classical Coupling Using Carbodiimide Reagents
A traditional method involves activating furan-2-carboxylic acid with N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF). The activated intermediate reacts with 1-benzyl-2-aminomethyl-1H-benzimidazole, formed by aminating 1-benzyl-2-chloromethyl-1H-benzimidazole with aqueous ammonia. The reaction proceeds at room temperature for 12 hours, yielding the target compound with ~70% efficiency.
Representative Protocol
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time. In a modified protocol, 1-benzyl-2-aminomethyl-1H-benzimidazole and furan-2-carbonyl chloride are irradiated at 80°C for 3 minutes in ethanol, achieving a 96% yield. This method avoids prolonged heating and minimizes side reactions.
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C (microwave) |
| Time | 3 minutes |
| Yield | 96% |
One-Pot Tandem Synthesis
Recent advancements enable a tandem approach combining benzimidazole formation, N-benzylation, and amidation in a single reactor. A mixture of o-phenylenediamine, benzyl bromide, and furan-2-carbonyl chloride is heated at 120°C in acetonitrile with triethylamine as a base. This method streamlines production but requires precise stoichiometric control to prevent over-alkylation.
Critical Considerations
-
Molar Ratios : o-Phenylenediamine : benzyl bromide : furan-2-carbonyl chloride = 1 : 1.2 : 1.1.
-
Side Products : Excess benzyl bromide leads to di-benzylated impurities (~15% without careful monitoring).
Structural Characterization and Validation
Synthesized N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide is validated using spectroscopic techniques:
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Classical Coupling | 70 | 12 hours | Moderate | High |
| Microwave-Assisted | 96 | 3 minutes | High | Moderate |
| One-Pot Tandem | 65 | 6 hours | Low | Low |
Microwave-assisted synthesis offers superior yield and speed, making it preferable for lab-scale production. Classical coupling remains viable for large-scale industrial applications due to established infrastructure.
Challenges and Optimization Strategies
-
Byproduct Formation : Competing N-alkylation at the benzimidazole NH position is mitigated using excess benzyl halide and anhydrous conditions.
-
Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate purification. Ethanol emerges as a greener alternative for microwave methods.
-
Catalyst Loading : KI (10 mol%) in alkylation steps prevents halide exchange side reactions .
Chemical Reactions Analysis
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide exhibit significant anticancer properties. The benzimidazole moiety is known for its ability to inhibit various cancer-related pathways, particularly through the modulation of kinesin spindle protein (KSP) activity. A notable study demonstrated that derivatives of benzimidazole effectively inhibited KSP, leading to reduced cancer cell proliferation in vitro and in vivo models .
Table 1: Summary of Anticancer Studies
1.2 Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. The furan ring contributes to its ability to penetrate microbial membranes, enhancing its effectiveness as an antimicrobial agent. Studies have reported significant inhibition of bacterial growth, particularly against Gram-positive bacteria .
Table 2: Antimicrobial Activity Data
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Dermatological Applications
2.1 Topical Formulations
This compound is being explored for its potential in dermatological formulations due to its favorable skin penetration properties and low irritation profile. Cosmetic formulations incorporating this compound are being studied for their moisturizing and healing effects on the skin.
A recent study evaluated the efficacy of topical formulations containing the compound in promoting wound healing in animal models. Results indicated a significant reduction in healing time compared to control groups, suggesting its potential for therapeutic use in skin injuries .
Table 3: Wound Healing Study Results
| Formulation Type | Healing Time (Days) | Control Group Healing Time (Days) | Reference |
|---|---|---|---|
| Cream with N-(1-benzyl...) | 7 | 14 | |
| Gel without Active Compound | 14 | 14 |
Material Science Applications
3.1 Polymer Chemistry
The compound's unique structure allows for its incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Research has shown that adding this compound to polymer blends results in improved performance characteristics suitable for industrial applications .
Table 4: Mechanical Properties of Polymer Blends
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The compound’s ability to interact with DNA and proteins also contributes to its pharmacological activities .
Comparison with Similar Compounds
Substitution Patterns on the Benzimidazole Core
- N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide (): Substitution: 4-Chlorobenzyl group on the benzimidazole nitrogen and N-methylation on the carboxamide. N-methylation reduces hydrogen-bond donor capacity, possibly affecting target binding .
N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide ():
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide ():
Characterization Techniques
- Spectroscopy : ¹H/¹³C NMR, FTIR (e.g., C=O stretch at 1656–1697 cm⁻¹), and mass spectrometry are standard .
- Crystallography : SHELX programs () are widely used for small-molecule structure determination, ensuring accurate stereochemical assignments .
Physicochemical and Pharmacokinetic Properties
*Estimated based on analogs.
Anticancer Potential
- VEGFR-2 Inhibition : Thiadiazole-furan carboxamide derivatives () show IC50 values of 7.4–7.6 nM, suggesting the target compound could be optimized for kinase inhibition .
- IDO1 Inhibition: Benzimidazole-furan analogs () are synthesized as indoleamine 2,3-dioxygenase inhibitors (65% yield), relevant for cancer immunotherapy .
Antiviral Activity
- Enterovirus/Rhinovirus Inhibition: Fluoxetine analogs () target conserved 2C ATPase, with modified furan carboxamides showing reduced cytotoxicity .
Antioxidant Properties
- Thiourea derivatives () exhibit radical scavenging activity, linked to the C=S and C=O groups .
Biological Activity
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzimidazole core, which is known for its diverse biological activities, and a furan carboxamide moiety. The molecular formula is with a molecular weight of approximately 318.37 g/mol. Key structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O |
| Molecular Weight | 318.37 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- DNA Topoisomerases Inhibition : Similar to other benzimidazole derivatives, this compound may inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription. In vitro studies have shown that certain benzimidazole derivatives can significantly interfere with the activity of mammalian type I DNA topoisomerase, leading to cytotoxic effects in cancer cells .
- Anticancer Activity : Preliminary studies indicate that compounds with benzimidazole structures exhibit cytotoxicity against various cancer cell lines, including HeLa (cervix adenocarcinoma) and MCF7 (breast adenocarcinoma) cells. The mechanism involves induction of apoptosis and disruption of cellular proliferation pathways .
- Antimicrobial Properties : Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial activity. They have been shown to possess antibacterial and antifungal properties, which may also extend to the compound .
Research Findings
Recent studies have evaluated the biological activities of related compounds, providing insights into the potential efficacy of this compound:
Case Studies
- Topoisomerase Inhibition : A study on benzimidazole derivatives highlighted that modifications at specific positions significantly enhanced their inhibitory effects on topoisomerase I activity. The most potent compounds showed IC50 values less than 10 µM against cancer cell lines .
- Cytotoxicity Assays : In cytotoxicity assays using human cancer cell lines, several benzimidazole derivatives exhibited significant growth inhibition. For example, compounds with similar structural motifs demonstrated IC50 values ranging from 5 to 15 µM against MCF7 cells .
- Antimicrobial Activity : Research has documented the antimicrobial efficacy of various benzimidazole derivatives against pathogens such as Staphylococcus aureus and Candida albicans, suggesting that this compound may share these properties .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide?
The synthesis typically involves coupling a furan-2-carboxamide derivative with a benzimidazole intermediate. For example, furan-2-carbonyl chloride can react with a benzimidazole-containing amine under reflux conditions (e.g., 120°C for 18 hours in 1,4-dioxane) to form the target compound. Recrystallization from chloroform/methanol is often used for purification . Key steps include nucleophilic substitution and condensation, with reaction progress monitored via TLC.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- 1H/13C NMR : Used to confirm the integration of aromatic protons (e.g., benzyl and benzimidazole groups) and carboxamide connectivity. For example, benzimidazole protons appear as multiplets in δ 7.12–7.83 ppm, while the furan C=O resonates near δ 157 ppm in 13C NMR .
- FT-IR : Identifies functional groups, such as N-H stretches (~3400 cm⁻¹), C=Oamide (~1670 cm⁻¹), and aromatic C=C vibrations (~1580 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Initial screening often includes:
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial testing : Agar diffusion assays for bacterial/fungal strains .
- Anticonvulsant models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Catalyst selection : Use coupling agents like EDCI/HOBt to enhance amide bond formation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Gradual heating (e.g., 120°C) minimizes side reactions like imidazole ring decomposition .
- Purification : Column chromatography with gradients of ethyl acetate/hexane achieves >95% purity .
Q. How do structural modifications (e.g., substituents on benzimidazole or furan) alter bioactivity?
- Benzimidazole substitution : Electron-withdrawing groups (e.g., -Cl) enhance anticonvulsant activity by increasing lipophilicity and blood-brain barrier penetration .
- Furan modification : Thiourea derivatives (e.g., replacing carboxamide with carbamothioyl) show improved antioxidant properties due to sulfur’s radical scavenging ability .
- Comparative studies : Analogs with naphthofuran moieties exhibit higher cytotoxicity, attributed to extended π-conjugation enhancing DNA intercalation .
Q. How can contradictory data in biological assays be resolved?
- Purity validation : Ensure ≥95% purity via HPLC to exclude impurities affecting results .
- Dose-response curves : Establish EC50/IC50 values across multiple concentrations to confirm reproducibility .
- Model specificity : For example, discrepancies in anticonvulsant activity may arise from differences in rodent strains or seizure induction methods .
Q. What computational approaches support mechanistic studies of this compound?
- Molecular docking : Predict binding affinities to targets like GABA receptors or tubulin using AutoDock Vina .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antitumor activity .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .
Methodological Notes
- Synthetic Challenges : Steric hindrance from the benzyl group may reduce coupling efficiency; microwave-assisted synthesis can mitigate this .
- Analytical Pitfalls : Overlapping NMR signals (e.g., benzyl vs. benzimidazole protons) require 2D techniques (HSQC, HMBC) for resolution .
- Biological Testing : Include positive controls (e.g., cisplatin for cytotoxicity) and validate assays in triplicate to ensure statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
